molecular formula C17H16F2N4O2 B6945833 N-[6-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine

N-[6-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine

Cat. No.: B6945833
M. Wt: 346.33 g/mol
InChI Key: AUZCKPJDQJHYMF-UHFFFAOYSA-N
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Description

N-[6-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a difluoromethoxy group, a tetrahydronaphthalene moiety, and an oxazolo[5,4-d]pyrimidine core, making it a subject of study in medicinal chemistry and other research areas.

Properties

IUPAC Name

N-[6-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O2/c1-9-14-15(20-8-21-16(14)25-23-9)22-13-4-2-3-10-7-11(24-17(18)19)5-6-12(10)13/h5-8,13,17H,2-4H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZCKPJDQJHYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=NC=NC(=C12)NC3CCCC4=C3C=CC(=C4)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrahydronaphthalene Moiety: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation.

    Introduction of the Difluoromethoxy Group: This step often involves the use of difluoromethyl ethers and appropriate catalysts to introduce the difluoromethoxy group onto the naphthalene ring.

    Construction of the Oxazolo[5,4-d]pyrimidine Core: This is typically done through cyclization reactions involving suitable precursors such as aminopyrimidines and oxazolones under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using robust and cost-effective methods.

Chemical Reactions Analysis

Types of Reactions

N-[6-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert certain functional groups to their corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the difluoromethoxy group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[6-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the pyrimidine biosynthesis pathway. By binding to the active site of DHODH, it disrupts the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis in the malaria parasite .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. The presence of the difluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound for further research and development.

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